![molecular formula C17H19ClN2O3 B7440224 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide, also known as XAV939, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the Wnt signaling pathway, which plays a critical role in the development and progression of various cancers.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide involves the inhibition of the Wnt signaling pathway. The Wnt pathway is activated by the binding of Wnt ligands to Frizzled receptors, leading to the stabilization of β-catenin and its translocation into the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation and survival. This compound inhibits the Wnt pathway by promoting the degradation of β-catenin through the inhibition of tankyrase, an enzyme involved in the stabilization of β-catenin.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. Inhibition of the Wnt pathway by this compound leads to a decrease in cancer cell proliferation and an increase in apoptosis. This compound has also been shown to inhibit cancer cell migration and invasion, suggesting that it may have a role in preventing cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide in lab experiments is its specificity for the Wnt pathway. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the Wnt pathway in cancer cells. However, this compound has also been shown to have some limitations in lab experiments. For example, this compound has a short half-life in vivo, which may limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for the study of 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide. One area of research is the development of more potent and selective inhibitors of the Wnt pathway. Another area of research is the investigation of the role of this compound in other diseases, such as Alzheimer's disease and osteoporosis, where the Wnt pathway is also involved. Additionally, the combination of this compound with other cancer therapies may have synergistic effects and improve the efficacy of cancer treatment.
Métodos De Síntesis
The synthesis of 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide involves a series of chemical reactions that start with 2-chloro-6-nitrobenzoic acid and 4-methoxyoxan-4-ylmethylamine. The nitro group is reduced to an amine, followed by a series of coupling reactions to form the final product. The yield of this synthesis method is relatively high, making it a cost-effective approach for producing this compound in large quantities.
Aplicaciones Científicas De Investigación
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The Wnt signaling pathway is known to play a critical role in the development and progression of various cancers, including colon, breast, and liver cancer. This compound has been shown to inhibit the Wnt pathway by promoting the degradation of β-catenin, a key component of the pathway. This inhibition leads to a decrease in cancer cell proliferation and an increase in apoptosis, making this compound a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-17(6-8-23-9-7-17)11-19-16(21)14-5-3-12-2-4-13(18)10-15(12)20-14/h2-5,10H,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDFUCYFWQAXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CNC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

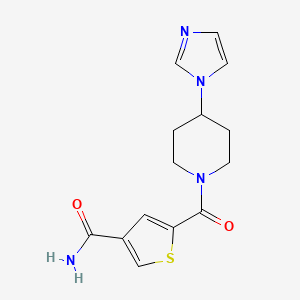

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)
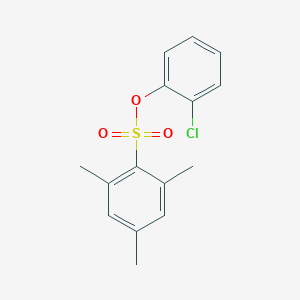
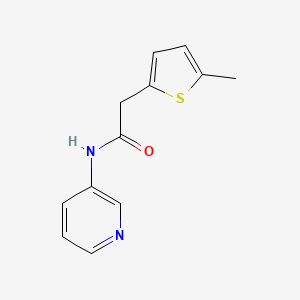
![5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440170.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)
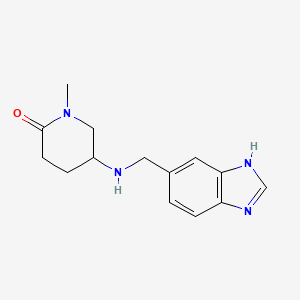
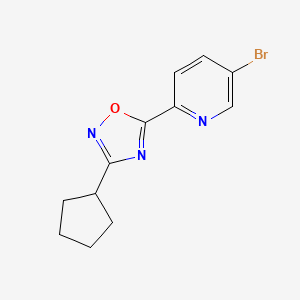
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B7440214.png)
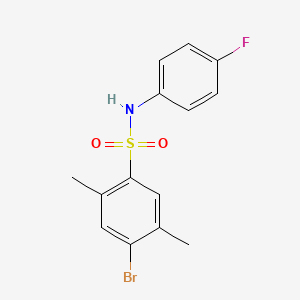
![3-(Cyclopropylmethyl)-1-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]imidazolidin-4-one](/img/structure/B7440243.png)